1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene
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Overview
Description
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chlorobut-2-en-1-yloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene typically involves the alkylation of a benzene derivative with 3-chlorobut-2-en-1-ol. One common method includes the use of an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide (NMO) and sodium hydroxide . This method facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction, allowing for higher yields and more cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide and N-methylmorpholine N-oxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
- 1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
- 2-{[(2E)-3-chlorobut-2-en-1-yl]oxy}-1,3,5-trimethylbenzene
Comparison: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond in the side chain.
Properties
CAS No. |
18062-76-5 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(3-chlorobut-2-enoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-7H,8H2,1-2H3 |
InChI Key |
ZVVSEHUSFWJMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=C(C)Cl |
Origin of Product |
United States |
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